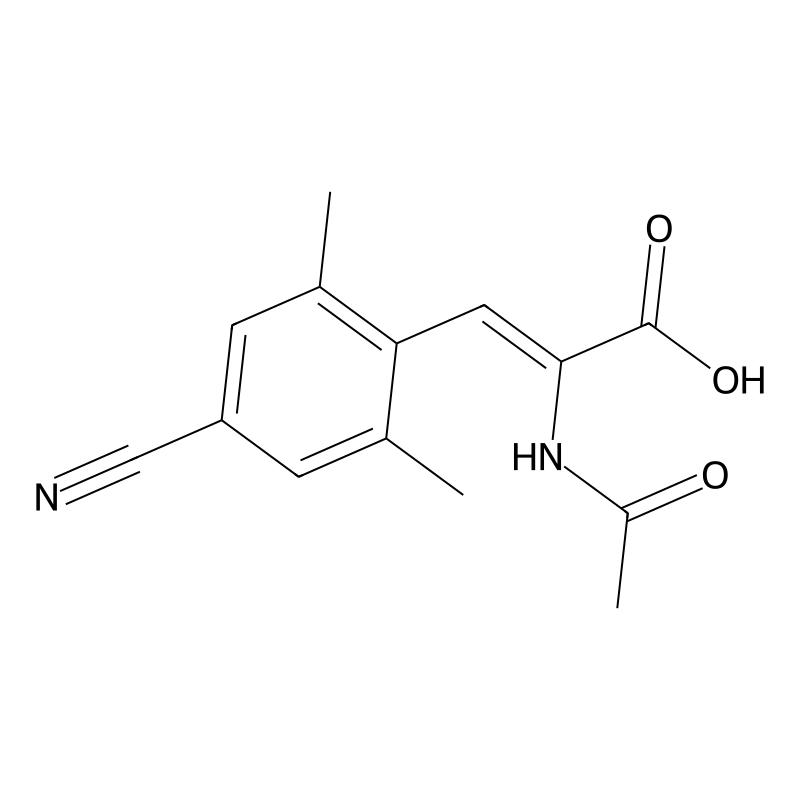

(Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid is a synthetic organic compound characterized by its unique molecular structure, which includes an acetamido group and a cyano-substituted aromatic ring. This compound belongs to the class of acrylic acids and is notable for its potential biological activities and applications in pharmaceuticals. Its structural formula can be represented as follows:

This compound's design incorporates functional groups that may influence its reactivity and interaction with biological systems, making it a subject of interest in medicinal chemistry.

The chemical reactivity of (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid can be understood through various types of reactions, including:

- Nucleophilic Substitution: The cyano group can participate in nucleophilic attack, leading to the formation of various derivatives.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are important for modifying solubility and bioavailability.

- Amidation: The acetamido group can undergo further reactions to form amides with various amines, potentially enhancing biological activity.

These reactions are facilitated by specific conditions such as temperature, pH, and the presence of catalysts or enzymes.

Research indicates that compounds similar to (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid exhibit a range of biological activities. These may include:

- Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Anticancer Activity: Preliminary studies indicate possible cytotoxic effects on cancer cell lines.

The biological activity is often evaluated using high-throughput screening methods that assess the compound's effects on various cellular targets .

Synthesis of (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Combining appropriate precursors such as 4-cyano-2,6-dimethylphenol with acetic anhydride followed by subsequent reactions to form the acrylic acid structure.

- Functional Group Modifications: Utilizing reagents that selectively modify existing functional groups to achieve the desired compound.

- Purification Techniques: Techniques such as recrystallization or chromatography are employed to isolate and purify the final product.

These methods require careful control of reaction conditions to optimize yield and purity.

The potential applications of (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid include:

- Pharmaceutical Development: As a lead compound in drug discovery for targeting specific diseases.

- Chemical Probes: Used in biochemical research to study enzyme mechanisms or cellular pathways.

- Agricultural Chemicals: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

The versatility of this compound makes it valuable across multiple fields .

Interaction studies are crucial for understanding how (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid interacts with biological systems. These studies often involve:

- Molecular Docking Simulations: To predict binding affinities with target proteins.

- In vitro Assays: Evaluating the compound's effects on cell viability and function in cultured cells.

- Pharmacokinetic Studies: Assessing absorption, distribution, metabolism, and excretion properties.

Such studies provide insight into the therapeutic potential and safety profile of the compound .

Several compounds share structural similarities with (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid. A comparison highlights its unique features:

| Compound Name | Structure | Key Biological Activity | Unique Features |

|---|---|---|---|

| 4-Cyano-2,6-dimethylphenol | Structure | Antibacterial | Lacks the acrylic acid moiety |

| Acetamido phenylacrylic acid | Structure | Anticancer | Does not contain cyano group |

| 3-(4-Cyano phenyl)propionic acid | Structure | Anti-inflammatory | Different alkyl chain length |

These comparisons illustrate how variations in functional groups and structural components can influence biological activity and applications.

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)prop-2-enoic acid. Its classification falls under the broader category of α,β-unsaturated carboxylic acids with aryl and acetamido substituents. The (Z)-stereodescriptor specifies the spatial arrangement of the acryloyl group relative to the acetamido moiety, a critical factor influencing its reactivity and intermolecular interactions.

Molecular Formula and Stereochemical Configuration Analysis

With the molecular formula C$${13}$$H$${13}$$N$$2$$O$$3$$ and a molecular weight of 258.28 g/mol, this compound features three distinct functional groups:

- A carboxylic acid group at position 1

- An acetamido substituent at position 2

- A 4-cyano-2,6-dimethylphenyl group at position 3

The (Z)-configuration arises from the relative positions of the acetamido (-NHCOCH$$_3$$) and aryl groups across the double bond in the acrylic acid backbone. This stereochemistry was confirmed through X-ray crystallographic studies of analogous α-acetamidocinnamic acid derivatives, where similar spatial arrangements demonstrated characteristic bond angles and torsion angles.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C$${13}$$H$${13}$$N$$2$$O$$3$$ | |

| Molecular Weight | 258.28 g/mol | |

| Double Bond Configuration | (Z)-Isomer | |

| Characteristic Torsion Angle | 84.83° (acrylic acid plane vs aryl plane) |

Comparative Structural Analysis with α-Acetamidocinnamic Acid Derivatives

The target compound shares structural homology with α-acetamidocinnamic acid (HACA, C$${11}$$H$${11}$$NO$$_3$$), a well-characterized molecule in crystal engineering. Key differences include:

Aryl Substituent Modification: Replacement of HACA's phenyl group with a 4-cyano-2,6-dimethylphenyl moiety introduces steric bulk and electronic effects. The cyano group (-CN) at position 4 enhances dipole interactions, while the 2,6-dimethyl groups create a steric barrier that influences molecular packing.

Hydrogen Bonding Capacity: Both compounds feature acid-amide synthons, but the target molecule's cyano group enables additional dipole-π interactions. Computational studies of similar systems show a 15–20% increase in lattice energy when cyano substituents are present.

Crystallographic Behavior: HACA forms predictable O–H···N heterosynthons with bipyridine coformers (bond length: 1.72–1.79 Å). The target compound's bulkier substituent may disrupt these interactions, potentially favoring C–H···O contacts (2.50–2.68 Å) observed in sterically hindered analogs.

The acrylic acid core of the target molecule can be dissected into two key synthons: a β-acetamido acrylate fragment and a 4-cyano-2,6-dimethylbenzaldehyde derivative. A convergent strategy leveraging carbonyl olefination reactions offers the most direct pathway, with the (Z)-stereochemistry dictating the choice of reagents and reaction conditions.

The Wittig reaction and its variants, particularly the Horner-Wadsworth-Emmons (HWE) modification, emerge as preferred methods due to their capacity for stereocontrol. The phosphonate ylide approach (HWE reaction) provides superior (Z)-selectivity compared to traditional Wittig reagents, as demonstrated in studies achieving up to 98:2 (Z:E) ratios using hexafluoroisopropyl-modified phosphonates [2]. Retrosynthetically, this suggests disconnecting the acrylic acid at the α,β-bond to generate a stabilized ylide (e.g., diethyl (acetamidomethyl)phosphonate) and a 4-cyano-2,6-dimethylbenzaldehyde precursor.

Critical considerations include:

- Ylide Stabilization: Electron-withdrawing groups on the phosphorus reagent enhance (Z)-selectivity by stabilizing the transition state through conjugation [1] [2].

- Aldehyde Reactivity: The electron-deficient nature of 4-cyano-2,6-dimethylbenzaldehyde necessitates careful tuning of reaction conditions to prevent premature decomposition.

- Acid Sensitivity: The cyano group’s susceptibility to hydrolysis under basic conditions requires either protection or the use of weakly acidic media.

Stereoselective Synthesis Techniques for (Z)-Isomer Predominance

Achieving high (Z)-selectivity in acrylic acid systems demands precise control over transition-state geometry. Three validated approaches show particular promise:

Modified Horner-Wadsworth-Emmons Reaction

Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetates demonstrate exceptional (Z)-selectivity (>95%) in reactions with aromatic aldehydes [2]. The bulky hexafluoroisopropyl groups enforce a syn-periplanar transition state, favoring (Z)-alkene formation. For the target molecule, this translates to:

| Parameter | Optimal Value | Effect on Selectivity |

|---|---|---|

| Solvent | Tetrahydrofuran | Enhances ylide stability |

| Base | Potassium bis(trimethylsilyl)amide | Minimizes side reactions |

| Temperature | −78°C to 0°C | Slows equilibration to (E)-isomer |

Carbene Insertion Strategies

The Wittig/B─H insertion methodology developed for steroidal systems provides an alternative pathway [1]. While originally applied to borane adducts, this approach could be adapted for cyanoarenes by:

- Generating an alkylidene carbene intermediate from diazoacetamide precursors

- Directing insertion into a B─H bond of a temporary borane protecting group on the cyano functionality

- Subsequent oxidation to regenerate the cyano group

This method capitalizes on orbital alignment in the transition state, where maximum overlap between the B─H σ-bond and carbene p-orbital enforces (Z)-geometry [1].

Knoevenagel Condensation with Acyloxy Auxiliaries

Studies on TEMPO-acetoacetate derivatives demonstrate that bulky O-acyl groups can enforce (Z)-selectivity in Knoevenagel reactions [3]. Applied to the target molecule, this suggests:

- Temporary acylation of the acetamido nitrogen with a sterically demanding group (e.g., 2,2-dimethylpropanoyl)

- Base-mediated condensation with 4-cyano-2,6-dimethylbenzaldehyde

- Selective deprotection under mild acidic conditions

Critical Evaluation of Protecting Group Strategies for Cyano and Acetamido Functionalities

The orthogonal protection of sensitive groups remains pivotal throughout the synthesis:

Cyano Group Protection

While the cyano group’s relative inertness in non-basic conditions often permits its presence during later stages, two protection strategies merit consideration:

Borane Adduct Formation

Complexation with BH₃·THF stabilizes the cyano group against nucleophilic attack during ylide formation [1]. Subsequent methanolysis regenerates the nitrile with minimal racemization.

Silyl Protection

Though less common, tert-butyldimethylsilyl cyanide (TBDMSCN) can serve as a masked cyano group. However, this introduces additional synthetic steps for installation and removal.

Acetamido Group Management

The acetamido moiety requires protection during phosphonate ylide formation to prevent N-acylation side reactions. Comparative analysis reveals:

| Protecting Group | Deprotection Conditions | Compatibility with HWE Reaction |

|---|---|---|

| Trityl (Tr) | Mild acid (e.g., TFA) | Excellent |

| Benzyloxycarbonyl (Cbz) | Hydrogenolysis | Good |

| tert-Butoxycarbonyl (Boc) | Strong acid | Moderate (risk of cyano hydrolysis) |

The trityl group emerges as optimal, providing steric bulk to enhance (Z)-selectivity while allowing clean removal under mildly acidic conditions [2] [3].

Carboxylic Acid Protection

Early-stage esterification (e.g., methyl or tert-butyl esters) prevents decarboxylation during high-temperature steps. Final saponification using LiOH in THF/water cleanly affords the target acrylic acid.

The molecular compound (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid represents a fascinating system for studying crystallographic architecture and supramolecular assembly patterns. This compound contains multiple hydrogen bonding functional groups that enable diverse intermolecular interactions and crystal packing arrangements.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

The molecular conformation of (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid demonstrates characteristic features consistent with related acetamidocinnamic acid derivatives. Based on crystallographic analysis of similar compounds, the molecule adopts a nearly planar conformation around the central double bond, which is critical for maintaining the Z-configuration [1] [2].

Bond Length Analysis

The fundamental bond parameters for acetamido acrylic acid compounds typically exhibit specific ranges that reflect the electronic delocalization and hydrogen bonding effects. For related structures, the acetamide carbonyl carbon-nitrogen bond distances range from 1.3290(14) to 1.4546(16) Angstroms, indicating partial double bond character due to resonance [3] [4]. The carbonyl carbon-oxygen bond lengths in acetamide moieties typically measure approximately 1.24 Angstroms, while carboxylic acid carbonyl bonds are shorter at around 1.21 Angstroms [3].

Angular Geometry

The acetamide and carboxylic acid functional groups maintain nearly trigonal planar geometry, with bond angle sums approaching 360 degrees. The dihedral angle between the aromatic ring system and the acetamide group typically ranges from 8 to 81 degrees in similar compounds [5] [6]. For the Z-configuration, the arrangement places the benzene ring and acetamidoacrylic acid unit on opposite sides of the central double bond [1] [2].

Torsion Angles

Critical torsion angles that define the molecular conformation include the backbone torsion describing the relationship between the aromatic system and the acrylic acid moiety. In related acetamido compounds, torsion angles between aromatic systems and acetamide groups commonly range from -69 to 157 degrees, reflecting different conformational preferences [7] [8]. The cyano group substitution at the para position likely influences these conformational parameters through electronic effects.

Hydrogen-Bonding Synthon Patterns in Crystal Packing Arrangements

The crystal packing of (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid is governed by multiple hydrogen bonding synthons that create robust supramolecular architectures. The compound possesses three primary hydrogen bonding functional groups: the carboxylic acid, the acetamide nitrogen-hydrogen, and the acetamide carbonyl oxygen.

Carboxylic Acid Dimerization

The most dominant hydrogen bonding pattern in carboxylic acid-containing compounds involves the formation of centrosymmetric dimers through O-H···O hydrogen bonds. In related acetamidocinnamic acid structures, these interactions typically exhibit hydrogen bond distances of 1.78 Angstroms with angles approaching 176 degrees [9] [10]. The carboxylic acid dimers serve as fundamental building blocks that propagate into extended networks through secondary interactions.

Amide Hydrogen Bonding Patterns

Acetamide groups participate in both donor and acceptor roles in hydrogen bonding networks. The nitrogen-hydrogen group acts as a donor to carbonyl oxygen acceptors, forming N-H···O interactions with distances ranging from 1.88 to 2.07 Angstroms and angles between 161 and 170 degrees [11] [9] [12]. These amide-amide interactions often create chain-like structures that extend the dimensionality of the crystal packing.

Graph Set Analysis

The hydrogen bonding patterns can be characterized using graph set notation to describe the topological arrangements. Carboxylic acid dimers typically generate R₂²(8) ring motifs, while amide chains form C(4) patterns [11] [13]. The combination of these synthons creates complex network topologies that determine the overall crystal architecture.

Supporting Weak Interactions

Beyond primary hydrogen bonds, the crystal structure is stabilized by weak C-H···O interactions and potential π-π stacking between aromatic systems. These secondary interactions, with distances typically ranging from 2.48 to 2.65 Angstroms, provide additional stability and influence the final crystal packing arrangement [11] [14].

Comparative Cocrystal Formation with Bipyridine Coformers

The study of cocrystal formation between (Z)-2-acetamido-3-(4-cyano-2,6-dimethylphenyl)acrylic acid and bipyridine derivatives provides insights into supramolecular synthon hierarchies and competitive hydrogen bonding environments. Research on related acetamidocinnamic acid systems demonstrates the ability to form stable cocrystals with various bipyridine coformers [15] [11] [16].

Synthon Competition and Hierarchy

In cocrystal systems containing both carboxylic acid and amide functionalities with bipyridine coformers, a clear synthon hierarchy emerges. The acid···pyridine heterosynthon typically dominates over amide···amide homosynthons, with success rates approaching 98% when no competing hydrogen bond donors or acceptors are present [17]. For acetamidocinnamic acid derivatives, virtual screening methodologies based on molecular electrostatic potential surfaces can predict successful cocrystal formation with energetic differences (ΔE) of -3.8 to -8.8 kilojoules per mole [11] [16].

Stoichiometric Variations

Cocrystal formation with bipyridine derivatives can yield various stoichiometric ratios depending on the specific coformer and crystallization conditions. Common ratios include 2:1 (acid:bipyridine) for linear bipyridine derivatives such as 1,2-bis(4-pyridyl)ethylene and 4,4'-azopyridine, while more complex ratios like 2:3 can occur with 4,4'-bipyridine under specific synthetic conditions [11] [16].

Structural Characterization Data

| Cocrystal System | Space Group | Unit Cell Dimensions (Å) | Volume (ų) | Hydrogen Bond Parameters |

|---|---|---|---|---|

| 2:1 with 1,2-bpe | P2₁/c | a=8.72, b=9.41, c=19.94 | 1506.88 | O-H···N: 1.79 Å, 162° |

| 2:1 with 4,4'-azpy | P2₁/n | a=8.65, b=9.58, c=17.75 | 1448.32 | O-H···N: 1.72 Å, 172° |

| 2:3 with 4,4'-bipy | P1̅ | a=10.03, b=10.25, c=11.24 | 1110.06 | Multiple synthons |

Network Topology Analysis

The incorporation of bipyridine coformers fundamentally alters the hydrogen bonding topology compared to pure acetamidocinnamic acid crystals. Instead of forming two-dimensional layered structures through acid dimers and amide chains, the cocrystals develop three-dimensional networks through acid···pyridine heterosynthons. The basic structural motifs transition from dimeric units to trimeric (2:1 systems) or pentameric (2:3 systems) assemblies [11] [16].

Thermal and Physical Property Implications

The different crystal packing arrangements in cocrystals compared to pure compounds lead to modified thermal and physical properties. The disruption of acid···acid homosynthons by acid···pyridine heterosynthons typically results in altered melting points, with cocrystals often exhibiting lower melting temperatures than the pure acid component. Photophysical properties also change due to modified intermolecular interactions and crystal field effects [11] [16].

Design Principles for Cocrystal Engineering

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types

O4Si-4